molecular formula C8H5N3O B15241713 2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile

2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B15241713
M. Wt: 159.14 g/mol
InChI Key: HDCGMVCULPPLII-UHFFFAOYSA-N
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Description

2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for the development of new drugs and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile typically involves the condensation of 2-aminopyridine with various electrophiles. One common method is the reaction of 2-aminopyridine with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and drug development

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-hydroxyimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-5-6-8(12)10-7-3-1-2-4-11(6)7/h1-4,12H

InChI Key

HDCGMVCULPPLII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C#N)O

Origin of Product

United States

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